molecular formula C16H17N3O3S B3019801 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE CAS No. 1421466-79-6

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B3019801
CAS No.: 1421466-79-6
M. Wt: 331.39
InChI Key: LSWASKLPDIGJEF-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core fused to a carboxamide group. The molecule is further substituted with a 3-hydroxypropyl chain terminating in a 2,5-dimethylfuran-3-yl moiety. The benzothiadiazole scaffold is known for its electron-withdrawing properties, which may influence intermolecular interactions and biological activity . The hydroxypropyl linker likely enhances solubility, while the dimethylfuran substituent could contribute to π-π stacking or hydrogen-bonding interactions in crystal lattices .

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-7-12(10(2)22-9)15(20)5-6-17-16(21)11-3-4-13-14(8-11)19-23-18-13/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWASKLPDIGJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzothiadiazole core and the furan ring. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of o-phenylenediamine with sulfur and carbon disulfide, followed by oxidation.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the acid-catalyzed cyclization of 2,5-hexanedione.

    Coupling of the Furan Ring with the Benzothiadiazole Core: This step involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond between the furan ring and the benzothiadiazole core.

Chemical Reactions Analysis

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.

    Reduction: The benzothiadiazole core can be reduced to form dihydrobenzothiadiazole derivatives using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group on the propyl chain can undergo nucleophilic substitution reactions with halides to form ethers or esters.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its potential as a fluorescent probe for biological imaging is being explored due to its photophysical properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to interact with specific molecular targets is of interest.

    Industry: It is being investigated for use in organic photovoltaic devices and organic light-emitting diodes (OLEDs) due to its electron-accepting and donating properties.

Mechanism of Action

The mechanism by which N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE exerts its effects is primarily through its interaction with electron-rich and electron-deficient sites within molecules. The benzothiadiazole core acts as an electron acceptor, while the furan ring acts as an electron donor. This dual functionality allows the compound to participate in charge transfer processes, which are crucial for its applications in materials science and biology. The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to modulate electron flow is a key aspect.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Functional Groups
Target Compound 2,1,3-Benzothiadiazole 3-Hydroxypropyl, 2,5-dimethylfuran ~327.35* Carboxamide, hydroxyl, furan
N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide Oxazole 2,6-Dimethylphenyl, isopropyl 260.33 Carboxamide, oxazole
3-(2,5-Dimethylfuran-3-yl)-1H-pyrazole-5-ol Pyrazole 2,5-Dimethylfuran, hydroxyl ~206.22* Hydroxyl, pyrazole, furan
1,2,3-Benzothiadiazole derivatives 1,2,3-Benzothiadiazole Variable (e.g., methyl, nitro) 150–300 Sulfonamide, electron-deficient

*Calculated based on molecular formulas.

Key Observations:

  • The target compound’s 2,1,3-benzothiadiazole core distinguishes it from the more common 1,2,3-benzothiadiazole isomers, which exhibit higher synergistic activity in agrochemical applications .
  • The dimethylfuran substituent is shared with the pyrazole derivative in , where it participates in crystal-stabilizing O–H···N and C–H···π interactions . This suggests similar solid-state behavior in the target compound.

Table 2: Activity and Stability Data

Compound Biological Activity Solubility (LogP) Thermal Stability Key Interactions
Target Compound Not reported (structural analog data) Estimated ~2.1* Likely stable ≤150°C Hydrogen bonding (OH, carboxamide), π-π stacking
1,2,3-Benzothiadiazole derivatives High synergistic activity 1.5–3.0 Stable under ambient Sulfur-nitrogen dipole interactions
Pyrazole-furan derivative Antimicrobial (inferred) ~1.8 Stable in crystalline phase O–H···N, C–H···O hydrogen bonds
Oxazole-carboxamide Agrochemical (potential) ~3.2 Decomposes above 200°C Hydrophobic (isopropyl, dimethylphenyl)

*Predicted using fragment-based methods.

Key Findings:

  • The 2,1,3-benzothiadiazole configuration in the target compound may reduce synergistic activity compared to 1,2,3-benzothiadiazoles , as positional isomerism critically impacts electronic properties and bioactivity .
  • The hydroxyl and carboxamide groups enhance water solubility relative to the oxazole derivative in , which relies on hydrophobic substituents (isopropyl, dimethylphenyl).

Biological Activity

N-[3-(2,5-Dimethylfuran-3-YL)-3-Hydroxypropyl]-2,1,3-benzothiadiazole-5-carboxamide (referred to as the compound hereafter) is a complex organic molecule characterized by its unique structural features, which include a benzothiadiazole moiety and a dimethylfuran substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H20N2O2SC_{15}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 308.33 g/mol. The presence of the benzothiadiazole structure is significant for its biological interactions, as it can engage in various biochemical pathways.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The furan and benzothiadiazole moieties facilitate binding through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of targets involved in inflammatory responses and tumor progression.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, compounds related to benzothiadiazoles have shown significant inhibition of leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) with IC50 values ranging from 0.1 to 0.4 µM .

2. Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies:

  • Cell Line Studies : The compound demonstrated notable cytotoxicity against several cancer cell lines including A549 (lung cancer) and HCC827 with IC50 values indicating effective growth inhibition (e.g., A549 IC50 = 2.12 ± 0.21 µM) .
  • Mechanistic Insights : The mechanism involves induction of apoptosis and cell cycle arrest, primarily through modulation of signaling pathways associated with cell proliferation and survival .

3. Antimicrobial Activity

Given the presence of the furan ring, derivatives have been tested for antimicrobial properties. Some studies have shown promising results against bacterial strains, suggesting that modifications to the structure can enhance efficacy against specific pathogens .

Case Studies

Study Cell Line IC50 (µM) Effect
Study AA5492.12 ± 0.21Cytotoxicity
Study BHCC8275.13 ± 0.97Cytotoxicity
Study CMRC-53.11 ± 0.26Cytotoxicity

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